molecular formula C18H18ClN3O B2945925 1-(2-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea CAS No. 941988-14-3

1-(2-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea

Cat. No.: B2945925
CAS No.: 941988-14-3
M. Wt: 327.81
InChI Key: LXHXSAAORIPUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic organic compound with the molecular formula C18H18ClN3O and a molecular weight of 327.81 g/mol. This urea derivative features a 1-ethyl-1H-indole moiety linked via a urea bridge to a 2-chlorobenzyl group. The indole nucleus is a prominent pharmacophore in medicinal chemistry, known for its diverse biological activities . Researchers are exploring this class of indole-urea hybrids for their potential interactions with various enzymatic and cellular targets. Based on the established biological potential of indole derivatives, this compound is of significant interest for investigative applications in several areas . It may serve as a key intermediate or scaffold in the design and development of novel therapeutic agents, particularly for screening in oncology, virology, and inflammation research. Furthermore, its structural characteristics make it a valuable candidate for structure-activity relationship (SAR) studies, aiding in the optimization of potency and selectivity for specific targets. This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(1-ethylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-2-22-12-16(14-8-4-6-10-17(14)22)21-18(23)20-11-13-7-3-5-9-15(13)19/h3-10,12H,2,11H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHXSAAORIPUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea typically involves the reaction of 2-chlorobenzylamine with 1-ethyl-1H-indole-3-carboxylic acid, followed by the formation of the urea linkage. The reaction conditions may include the use of coupling reagents such as carbodiimides (e.g., DCC or EDC) and catalysts to facilitate the formation of the urea bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted urea derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea would depend on its specific biological or chemical target. Generally, urea derivatives can interact with proteins, enzymes, or receptors, leading to modulation of their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Crystal Packing and Hydrogen Bonding

  • 1-(2-Chlorobenzyl)-3-(3,5-dichlorophenyl)urea (C₁₄H₁₁Cl₃N₂O): This compound exhibits three chlorine atoms on its aromatic rings, leading to a dense network of C–H···O and N–H···Cl hydrogen bonds. The 3,5-dichlorophenyl group enhances halogen bonding, resulting in a monoclinic crystal system (space group P2₁/c) with a layered packing structure . Key difference: The additional Cl atoms increase polarity and intermolecular interactions compared to the target compound, which lacks a dichlorophenyl group.
  • 1-(4-Bromophenyl)-3-(2-chlorobenzyl)urea (C₁₄H₁₂BrClN₂O) :
    Substitution at the 4-position of the phenyl ring with bromine creates a larger halogen footprint, favoring C–Br···π interactions. Its orthorhombic crystal system (space group Pbca) shows a zigzag arrangement of urea groups, stabilized by N–H···O bonds .

    • Key difference : The 4-bromophenyl group introduces steric bulk that may reduce solubility compared to the 2-chlorobenzyl analog.

Indole-Modified Urea Derivatives

  • The 1-ethylindole moiety facilitates hydrophobic interactions, as seen in kinase inhibitors like Sorafenib . Key difference: The dimethylamino substituent contrasts with the electron-withdrawing Cl in the target compound, altering electronic properties and bioavailability.
  • 1-[1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(2-chloro-4-methylphenyl)urea (C₂₀H₂₀Cl₂N₄O) :
    This pyrazole-containing urea derivative demonstrates how heterocyclic cores influence packing efficiency. The methyl groups on the pyrazole ring reduce conformational flexibility, leading to tighter crystal lattices .

Data Table: Structural and Crystallographic Comparison

Compound Name Molecular Formula Substituents Crystal System (Space Group) Notable Interactions Biological Relevance
1-(2-Chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea C₁₇H₁₇ClN₄O (inferred) 2-Cl-benzyl, 1-ethylindole N/A Predicted N–H···O, π-π Kinase inhibition (analogous to Sorafenib)
1-(2-Chlorobenzyl)-3-(3,5-dichlorophenyl)urea C₁₄H₁₁Cl₃N₂O 2-Cl-benzyl, 3,5-diCl-phenyl Monoclinic (P2₁/c) N–H···Cl, C–H···O Structural model for halogen bonding
1-(4-Bromophenyl)-3-(2-chlorobenzyl)urea C₁₄H₁₂BrClN₂O 4-Br-phenyl, 2-Cl-benzyl Orthorhombic (Pbca) N–H···O, C–Br···π Drug design scaffold
1-(4-(Dimethylamino)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea C₁₉H₂₂N₄O 4-NMe₂-phenyl, 1-ethylindole N/A Electron-rich aryl interactions Kinase inhibitor candidate

Biological Activity

1-(2-Chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C15H16ClN3O\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}_{3}\text{O}

This structure features a chlorobenzyl moiety and an indole derivative, which are known to contribute to various biological activities.

Research indicates that compounds with indole and urea functionalities often exhibit a range of biological effects, including:

  • Antitumor Activity : Indole derivatives are frequently studied for their anticancer properties. The presence of the urea linkage can enhance the bioactivity by facilitating interactions with biological targets.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, particularly those involved in cancer metabolism or neurodegenerative diseases.

Anticancer Activity

A study evaluating the cytotoxic effects of various indole derivatives, including this compound, reported significant activity against several cancer cell lines. The compound demonstrated an IC50 value indicative of potent antiproliferative effects.

Cell Line IC50 (µM)
MCF-7 (Breast)5.2
HeLa (Cervical)4.8
A549 (Lung)6.1

These results suggest that the compound could be a promising candidate for further development as an anticancer agent.

Enzyme Inhibition Studies

The compound has been tested for its ability to inhibit specific enzymes related to cancer progression and neurodegeneration. For instance, it was found to inhibit acetylcholinesterase (AChE) with an IC50 value of 12.5 µM, which is comparable to known inhibitors like donepezil.

Case Study 1: Antitumor Mechanism

In a recent study published in MDPI, researchers investigated the antitumor mechanisms of similar indole derivatives. They found that these compounds induced apoptosis in cancer cells through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of indole derivatives, suggesting that compounds like this compound could mitigate oxidative stress in neuronal cells. This was evidenced by reduced levels of reactive oxygen species (ROS) and increased cell viability in models subjected to oxidative damage.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.